2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine
CAS No.: 269736-22-3
Cat. No.: VC2902814
Molecular Formula: C21H20N8O4
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 269736-22-3 |
|---|---|
| Molecular Formula | C21H20N8O4 |
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one |
| Standard InChI | InChI=1S/C21H20N8O4/c22-20-27-18-16(19(32)28-20)26-21(29(18)15-7-12(31)13(8-30)33-15)25-14-6-5-10-9-3-1-2-4-11(9)23-17(10)24-14/h1-6,12-13,15,30-31H,7-8H2,(H3,22,27,28,32)(H2,23,24,25,26)/t12-,13+,15+/m0/s1 |
| Standard InChI Key | ZRBVUIRPSABEGI-GZBFAFLISA-N |
| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O |
| SMILES | C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O |
| Canonical SMILES | C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O |
Introduction
2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine is a complex organic compound featuring a guanosine base modified with a pyridoindole moiety. This compound is of interest in biochemical and pharmaceutical research due to its unique structure and potential applications.
Synthesis and Preparation
The synthesis of 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine typically involves the modification of guanosine with a pyridoindole derivative. This process may involve nucleophilic substitution or other organic synthesis techniques to attach the pyridoindole moiety to the guanosine base.
Biological and Pharmacological Activities
Research on this compound is limited, but its unique structure suggests potential applications in nucleic acid chemistry and drug development. The pyridoindole part of the molecule may contribute to biological activities such as DNA binding or interaction with enzymes involved in nucleic acid metabolism.
Research Findings and Applications
While specific research findings on 2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine are scarce, compounds with similar structures have been explored for their potential in therapeutic applications, including antiviral and anticancer research. The modification of nucleosides with aromatic rings can enhance their biological activity by improving their ability to interact with biological targets.
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